molecular formula C7H5NO2S B3263237 Thieno[2,3-b]pyridine 1,1-dioxide CAS No. 37049-39-1

Thieno[2,3-b]pyridine 1,1-dioxide

Cat. No. B3263237
CAS RN: 37049-39-1
M. Wt: 167.19 g/mol
InChI Key: UJQZDWTZLUNKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-b]pyridine 1,1-dioxide is a heterocyclic compound with a fused pyridine and thiophene ring system. It exhibits diverse pharmacological and biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral properties . Additionally, it has been investigated as a Pim-1 kinase inhibitor and a multidrug resistance modulator .


Synthesis Analysis

Several synthetic approaches have been explored for the preparation of thieno[2,3-b]pyridine derivatives. Notably, one common strategy involves using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials or key intermediates . For instance, Dyachenko et al. reported a multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from specific compounds through a 3-cyanopyridine-2-thiolate intermediate .

Scientific Research Applications

Anticancer Properties

Thieno[2,3-b]pyridine 1,1-dioxide exhibits potent antiproliferative effects against various tumor cell lines . Researchers have investigated its activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) cells, highlighting its potential as an anticancer agent .

Antiviral Activity

Studies have suggested that Thieno[2,3-b]pyridine derivatives possess antiviral properties . These compounds may play a role in combating viral infections, although further research is needed to elucidate their mechanisms of action.

Anti-Inflammatory Effects

Thieno[2,3-b]pyridine 1,1-dioxide has been explored for its anti-inflammatory potential . Understanding its impact on inflammatory pathways could lead to novel therapeutic strategies for inflammatory diseases.

Antimicrobial Applications

Researchers have investigated the antimicrobial activity of Thieno[2,3-b]pyridine derivatives . These compounds may serve as promising agents against bacterial, fungal, and other microbial infections.

Antidiabetic Properties

Thieno[2,3-b]pyridines have been studied for their antidiabetic effects . Investigating their impact on glucose metabolism and insulin sensitivity could provide valuable insights for diabetes management.

Osteogenic Activity

In addition to its other pharmacological roles, Thieno[2,3-b]pyridine derivatives have been associated with osteogenic properties . These compounds may contribute to bone health and regeneration.

Mechanism of Action

Target of Action

Thieno[2,3-b]pyridine 1,1-dioxide is a potent class of antiproliferative agents . The reported targets of this compound include the copper-trafficking antioxidant 1 protein, tyrosyl DNA phosphodiesterase 1, the colchicine binding site in tubulin, adenosine A2A receptor, and phospholipase C-δ1 . These targets play crucial roles in various cellular processes, including DNA repair, cell division, signal transduction, and inflammation.

Mode of Action

The mode of action of Thieno[2,3-b]pyridine 1,1-dioxide involves its interaction with these targets. For instance, it inhibits the activity of tyrosyl DNA phosphodiesterase 1, an enzyme involved in the repair of DNA damage . It also modulates the activity of the adenosine A2A receptor, a G-protein coupled receptor involved in various cellular processes .

Biochemical Pathways

The biochemical pathways affected by Thieno[2,3-b]pyridine 1,1-dioxide are primarily related to cell proliferation and survival. By inhibiting tyrosyl DNA phosphodiesterase 1, it disrupts the DNA repair mechanism, leading to cell death . By modulating the adenosine A2A receptor, it can influence various signaling pathways, potentially leading to changes in cell behavior .

Pharmacokinetics

One of the main issues encountered for their clinical application is their low water solubility . This could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of Thieno[2,3-b]pyridine 1,1-dioxide’s action is primarily the inhibition of cell proliferation. This is observed as growth restriction, rounding and blebbing of the plasma membrane, an increase in the G2/M phase population in the cell cycle, and a decrease in motility in certain cancer cell lines .

Action Environment

The action of Thieno[2,3-b]pyridine 1,1-dioxide can be influenced by various environmental factors. For instance, its low water solubility could limit its effectiveness in aqueous environments . Strategies such as loading the compound into a polymer matrix for water solubilisation have been explored to overcome this limitation .

properties

IUPAC Name

thieno[2,3-b]pyridine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-11(10)5-3-6-2-1-4-8-7(6)11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQZDWTZLUNKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)S(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-b]pyridine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[2,3-b]pyridine 1,1-dioxide
Reactant of Route 2
Thieno[2,3-b]pyridine 1,1-dioxide
Reactant of Route 3
Thieno[2,3-b]pyridine 1,1-dioxide
Reactant of Route 4
Thieno[2,3-b]pyridine 1,1-dioxide
Reactant of Route 5
Thieno[2,3-b]pyridine 1,1-dioxide
Reactant of Route 6
Thieno[2,3-b]pyridine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.